molecular formula C19H15N3O2S2 B2599104 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034594-51-7

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2599104
CAS No.: 2034594-51-7
M. Wt: 381.47
InChI Key: NKXHTOAHZVPEQQ-UHFFFAOYSA-N
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Description

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that belongs to the oxalamide family Oxalamides are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with 2-([2,3’-bithiophen]-5-yl)ethylamine and 2-cyanophenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene and cyanophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE
  • N- (3,4-DIMETHOXY-BENZYL)-N’- (2- (3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE
  • N,N’-BIS (2-PHENYLETHYL)OXAMIDE

Uniqueness

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide stands out due to its unique combination of bithiophene and cyanophenyl groups. These structural features impart distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c20-11-13-3-1-2-4-16(13)22-19(24)18(23)21-9-7-15-5-6-17(26-15)14-8-10-25-12-14/h1-6,8,10,12H,7,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXHTOAHZVPEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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